Milbemycin A4 Oxime vs. Milbemycin A3 Oxime: 2.1-Fold Longer Terminal Half-Life and 5.9-Fold Higher Cₘₐₓ in Canine Pharmacokinetics
Milbemycin A4 oxime exhibits a 2.1-fold longer terminal half-life and 5.9-fold higher maximum plasma concentration compared with milbemycin A3 oxime following oral administration in dogs. The A4 component demonstrates t₁/₂ = 3.3 ± 1.4 days and Cₘₐₓ = 246 ± 71 ng/mL, versus t₁/₂ = 1.6 ± 0.4 days and Cₘₐₓ = 42 ± 11 ng/mL for the A3 component [1]. Absolute bioavailability differs as well: 65% for A4 versus 81% for A3. Systemic clearance for A4 (41 ± 12 mL/h/kg) is approximately half that of A3 (75 ± 22 mL/h/kg).
| Evidence Dimension | Terminal half-life (t₁/₂) in dogs following oral administration |
|---|---|
| Target Compound Data | 3.3 ± 1.4 days |
| Comparator Or Baseline | Milbemycin A3 oxime: 1.6 ± 0.4 days |
| Quantified Difference | 2.1-fold longer (3.3 vs. 1.6 days); 5.9-fold higher Cₘₐₓ (246 vs. 42 ng/mL) |
| Conditions | Dogs, oral administration, chewable tablet formulation containing milbemycin oxime mixture (A4:A3 ratio 80:20) |
Why This Matters
The extended residence time of the A4 component governs the sustained antiparasitic protection interval, making A4 oxime the critical determinant of dosing frequency in commercial heartworm preventives.
- [1] NOAH Compendium. Pharmacological particulars - NEXGARD SPECTRA (all pack sizes) Northern Ireland only. View Source
